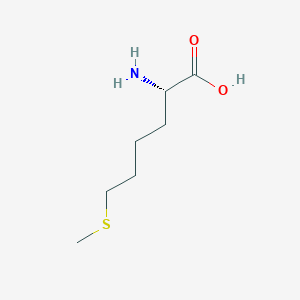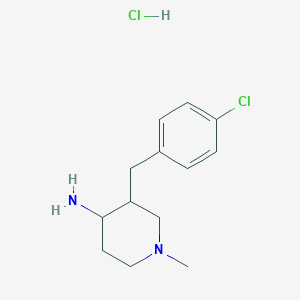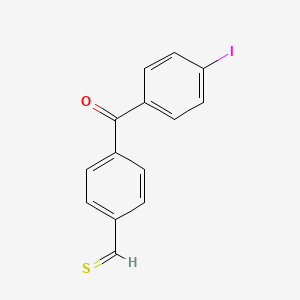
4-(4-Iodobenzoyl)thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Iodobenzoyl)thiobenzaldehyde is an organic compound that features both an iodobenzoyl and a thiobenzaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodobenzoyl)thiobenzaldehyde typically involves the introduction of an iodine atom into a benzoyl group followed by the incorporation of a thiobenzaldehyde moiety. One common method involves the reaction of 4-iodobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(4-Iodobenzoyl)thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Iodobenzoyl)thiobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
作用機序
The mechanism of action of 4-(4-Iodobenzoyl)thiobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Iodobenzaldehyde: Shares the iodobenzoyl group but lacks the thiobenzaldehyde moiety.
4-Iodobenzoic Acid: Contains an iodobenzoyl group with a carboxylic acid functionality instead of the thiobenzaldehyde group.
4-Iodobenzoyl Chloride: A precursor in the synthesis of 4-(4-Iodobenzoyl)thiobenzaldehyde, featuring a reactive acyl chloride group.
Uniqueness
This compound is unique due to the combination of the iodobenzoyl and thiobenzaldehyde groups, which imparts distinct chemical reactivity and potential applications. The presence of both an electrophilic iodine atom and a nucleophilic sulfur atom allows for diverse chemical transformations and interactions.
特性
分子式 |
C14H9IOS |
|---|---|
分子量 |
352.19 g/mol |
IUPAC名 |
4-(4-iodobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9IOS/c15-13-7-5-12(6-8-13)14(16)11-3-1-10(9-17)2-4-11/h1-9H |
InChIキー |
PABMUNHGRUSTSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=S)C(=O)C2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


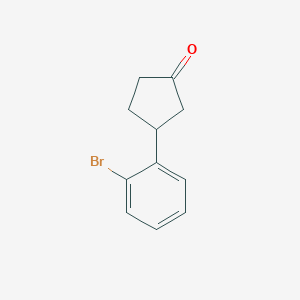
![7-(Benzyloxy)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine](/img/structure/B13091661.png)


![2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13091679.png)
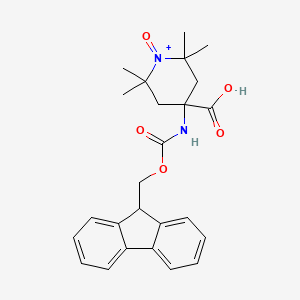

![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
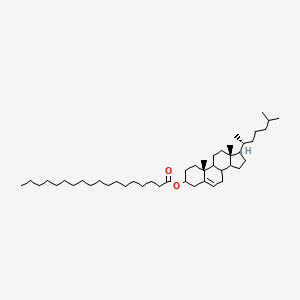

![tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13091724.png)
